Product packaging for Serylmethionine(Cat. No.:CAS No. 3227-09-6)

Serylmethionine

Cat. No.: B1680955
CAS No.: 3227-09-6
M. Wt: 236.29 g/mol
InChI Key: PBUXMVYWOSKHMF-WDSKDSINSA-N
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Description

Structural Characterization of Serylmethionine

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified as (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid . Its SMILES notation, CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N, reflects the L-configuration of both amino acids and the peptide bond linking the carboxyl group of serine to the amino group of methionine. The InChIKey PBUXMVYWOSKHMF-WDSKDSINSA-N uniquely identifies its stereochemical configuration.

Property Value
Molecular Formula C₈H₁₆N₂O₄S
Molecular Weight 236.29 g/mol
CAS Number 3227-09-6
ChEBI ID CHEBI:74817
HMDB ID HMDB0029045

Table 1: Core Molecular Identifiers of this compound

Peptide Bond Geometry and Torsional Angle Analysis

The peptide bond between serine and methionine adopts a trans configuration due to steric and electronic stabilization. Torsional angles (Φ and Ψ) are constrained by the peptide bond geometry, though experimental data for this compound is limited. Comparative studies on isomeric dipeptides (e.g., Gly-Met vs. Met-Gly) reveal that backbone flexibility is influenced by side-chain interactions.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

This compound’s NMR profile combines signals from serine’s hydroxyl (-OH) and methionine’s thioether (-SCH₃) groups. Predicted ¹H NMR shifts (600 MHz, D₂O) include:

  • Serine backbone : δ 3.8–4.2 ppm (α-CH), δ 3.6–3.9 ppm (β-CH₂)
  • Methionine side chain : δ 2.1 ppm (SCH₃)
  • Peptide NH : δ 7.5–8.0 ppm (amide proton)

Table 2: Predicted ¹H NMR Shifts for this compound

Proton Environment Chemical Shift (ppm) Multiplicity Source
Serine α-CH 3.8–4.2 Singlet HMDB0029045
Serine β-CH₂ 3.6–3.9 Doublet HMDB0029045
Methionine SCH₃ 2.1 Singlet HMDB0000696
Peptide NH 7.5–8.0 Broad singlet HMDB0029045
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry identifies this compound via its molecular ion [M+H]⁺ at m/z 237. Fragmentation patterns include:

  • Primary cleavage : Loss of H₂O (m/z 219) from serine’s hydroxyl group.
  • Secondary cleavage : Breakage of the peptide bond yielding m/z 104 (serine fragment) and m/z 133 (methionine fragment).

Table 3: Major MS Fragments of this compound

Fragment m/z Origin
[M+H]⁺ 237 Intact ion
[M+H-H₂O]⁺ 219 Dehydration
Serine fragment 104 Peptide bond cleavage
Methionine fragment 133 Peptide bond cleavage

Comparative Conformational Analysis with Related Dipeptides

Conformational Flexibility vs. Met-Ser

This compound (Ser-Met) and its isomer Met-Ser differ in backbone geometry due to the sequence inversion. Met-Ser adopts a trans-peptide bond with a more extended conformation, while Ser-Met exhibits greater side-chain flexibility due to serine’s hydroxyl group.

Property This compound (Ser-Met) Met-Ser
Peptide bond configuration trans trans
Side-chain interactions Serine OH ↔ backbone NH Methionine SCH₃ steric
Conformational rigidity Moderate Higher

Table 4: Structural Comparison of Ser-Met and Met-Ser

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S B1680955 Serylmethionine CAS No. 3227-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXMVYWOSKHMF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186018
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3227-09-6
Record name L-Seryl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3227-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003227096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Serylmethionine can be synthesized through peptide coupling reactions involving serine and methionine. The typical synthetic route involves the activation of the carboxyl group of methionine, followed by coupling with the amino group of serine under controlled conditions . Common reagents used in this process include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis through solid-phase peptide synthesis (SPPS). The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

Serylmethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Research Applications

Serylmethionine plays a significant role in biochemical research, particularly in studies related to protein synthesis and metabolic pathways. Its involvement in the methionine cycle is crucial for cellular functions, including methylation reactions that regulate gene expression and cellular signaling.

This compound has been explored for its therapeutic potential across various medical conditions, including its antioxidant properties and regulation of inflammatory responses. Research indicates that it may offer benefits in treating conditions such as ischemic acute renal failure, colitis, and neurodegenerative diseases.

Case Study: Therapeutic Effects on Ischemic Acute Renal Failure

A study investigated the effects of this compound on renal function in animal models of ischemic acute renal failure. The results showed that administration of this compound significantly improved renal function markers compared to control groups. This suggests its potential as a protective agent against kidney injury.

Table 2: Medical Applications of this compound

ConditionPotential Benefits
Ischemic Acute Renal FailureRenal protection and improved function
ColitisAnti-inflammatory effects
Alzheimer’s DiseaseNeuroprotective properties

Industrial Applications

In the industrial sector, this compound is utilized in the production of bioactive peptides and nutritional supplements. Its role as a model compound in peptide synthesis is particularly valuable for developing new pharmaceuticals.

Table 3: Industrial Uses of this compound

ApplicationDescription
Peptide SynthesisModel compound for studying peptide bond formation
Nutritional SupplementsComponent in formulations aimed at enhancing health
Pharmaceutical DevelopmentReference compound in drug discovery

Molecular Mechanism Insights

  • Methylation Reactions : Methionine contributes to the methylation of DNA and proteins, influencing gene expression.
  • Antioxidant Activity : The compound may help mitigate oxidative stress through its antioxidant properties.

Comparison with Similar Compounds

L-Selenomethionine

  • Structural Similarity : Replaces sulfur in methionine with selenium, creating a selenium-analogue.
  • Functional Contrast: Selenomethionine is primarily studied for its role in selenium supplementation and antioxidant activity (e.g., as a substrate for glutathione peroxidase). Unlike serylmethionine, it integrates into proteins nonspecifically, affecting redox homeostasis .
  • Research Findings : Toxicological studies highlight its bioaccumulation risks in mammals, contrasting with this compound’s transient presence in food systems .

S-Adenosyl-L-Methionine (SAMe)

  • Structural Difference: SAMe features an adenosyl group attached to methionine’s sulfur atom, forming a high-energy methyl donor.

Ergothioneine

  • Structural Difference : A histidine-derived thione compound with a sulfhydryl group.
  • Functional Similarity : Both compounds exhibit antioxidant properties. In dairy, ergothioneine and this compound are discriminant metabolites, but ergothioneine shows higher abundance in centrifugation-processed creams (Log2FC = 8.35 vs. This compound’s -15.92) .
  • Bioactivity : Ergothioneine is a recognized cytoprotectant, while this compound’s bioactivity is context-dependent, e.g., flavor modulation in mushrooms .

Modified Methionine Derivatives

N-Acetyl-D-Methionine

  • Structural Modification: Acetylation of methionine’s amino group.
  • Functional Contrast : Used as a stable methionine source in feed and research, lacking the bioactive peptide characteristics of this compound .

N-Cbz-L-Methionine

  • Structural Modification: Carbobenzoxy (Cbz) protection of the amino group.
  • Applications : A synthetic intermediate in peptide chemistry, contrasting with this compound’s natural occurrence in food systems .

Context-Dependent Metabolites in Food Systems

Compound VIP Score Log2FC (NC vs. C) Key Role Source
This compound 1.492 -15.92 Flavor modulation, bioactive peptide Dairy creams , Mushrooms
3-Sulfinoalanine 1.364 19.35 Antioxidant, sulfur metabolism Dairy creams
Gamma-Glutamyl-4-Hydroxybenzene N/A N/A Flavor precursor Mushrooms

Table 1. Key discriminant compounds in food metabolomics compared to this compound. VIP scores >1 indicate significant discriminatory power.

Research Implications and Gaps

  • Structural-Activity Relationships: The serine moiety in this compound may confer unique solubility or receptor-binding properties compared to selenomethionine or SAMe.
  • Toxicological Profile: Unlike selenomethionine or SAMe , this compound lacks comprehensive safety data, necessitating further study.
  • Biotechnological Potential: Its role in flavor and bioactive compound synthesis (e.g., in mushrooms) suggests applications in food science and nutraceuticals .

Biological Activity

Serylmethionine (Ser-Met) is a dipeptide composed of L-serine and L-methionine, with the chemical formula C₈H₁₆N₂O₄S. This compound has garnered attention in biochemical research due to its potential roles in metabolic pathways, protein synthesis, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from diverse sources.

This compound is characterized as a dipeptide that plays a significant role in various biological processes. Its structure allows it to participate in metabolic pathways involving amino acids, particularly those related to protein synthesis and cellular metabolism.

PropertyDescription
Molecular FormulaC₈H₁₆N₂O₄S
Molecular Weight208.29 g/mol
CAS Number151087

2.1 Protein Synthesis

This compound is involved in protein synthesis, acting as a substrate for various enzymatic reactions. Studies indicate that it may enhance the efficiency of protein translation by providing essential amino acids necessary for the formation of polypeptides.

2.2 Metabolic Pathways

Research has shown that this compound participates in critical metabolic pathways, including:

  • Methionine Metabolism : this compound contributes to the methionine cycle, which is vital for methylation processes in cells. Methylation is crucial for DNA repair, gene expression regulation, and the synthesis of neurotransmitters .
  • Antioxidant Activity : As a sulfur-containing amino acid derivative, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

3.1 Case Study on Dairy Creams

A study investigating the microbiological quality and chemical profiles of dairy creams highlighted the presence of various metabolites, including amino acids like this compound. The findings suggested that the metabolic profiles could influence the nutritional quality of dairy products .

3.2 Metabolomic Profiling

In a comprehensive metabolomic analysis, researchers identified different metabolites associated with various storage conditions of food products. This compound was included in these profiles, indicating its relevance in food chemistry and potential health benefits when consumed .

4. Therapeutic Applications

This compound's biochemical properties suggest potential therapeutic applications:

  • Nutritional Supplementation : Due to its role in protein synthesis and metabolism, this compound may serve as a beneficial supplement for individuals with dietary deficiencies in methionine or serine.
  • Clinical Research : Ongoing studies are exploring its efficacy in improving muscle recovery post-exercise and enhancing overall metabolic health .

5. Conclusion

This compound represents a significant compound within the realm of biochemistry and nutrition. Its involvement in protein synthesis, metabolic pathways, and potential therapeutic applications underscores its importance as a dipeptide. Further research is essential to fully elucidate its biological activity and explore its implications for health and disease management.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serylmethionine
Reactant of Route 2
Serylmethionine

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